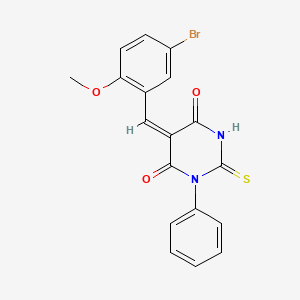
N-methyl-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-phenyl-3-(1-piperidinylcarbonyl)benzenesulfonamide, commonly known as NPSB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NPSB is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of NPSB is not fully understood. However, it is believed that NPSB exerts its biological effects through the inhibition of certain enzymes and receptors. For example, NPSB has been shown to inhibit the activity of carbonic anhydrase, which plays a role in maintaining acid-base balance in the body. Additionally, NPSB has been shown to bind to the alpha-2 adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
NPSB has been shown to have a wide range of biochemical and physiological effects. For example, NPSB has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation. Additionally, NPSB has been shown to have antitumor effects, which may be useful in the treatment of cancer. However, further research is needed to fully understand the biochemical and physiological effects of NPSB.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NPSB in lab experiments is its wide range of biological activities. Additionally, NPSB is relatively easy to synthesize and purify, which makes it a convenient compound to work with. However, one of the limitations of using NPSB in lab experiments is its potential toxicity. Further research is needed to fully understand the toxicity of NPSB and its potential effects on human health.
Zukünftige Richtungen
There are several potential future directions for the study of NPSB. One potential direction is the development of new analogs of NPSB that have improved biological activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of NPSB and its potential applications in the treatment of various diseases. Finally, the potential use of NPSB as a tool for studying the role of certain enzymes and receptors in biological processes should be explored.
Synthesemethoden
The synthesis of NPSB involves the reaction between N-methyl-N-phenylsulfonamide and 1-piperidinylcarbonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography to obtain pure NPSB.
Wissenschaftliche Forschungsanwendungen
NPSB has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. Additionally, NPSB has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which play important roles in various biological processes.
Eigenschaften
IUPAC Name |
N-methyl-N-phenyl-3-(piperidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-20(17-10-4-2-5-11-17)25(23,24)18-12-8-9-16(15-18)19(22)21-13-6-3-7-14-21/h2,4-5,8-12,15H,3,6-7,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHCVFTVTUILQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-3-(piperidin-1-ylcarbonyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-fluorophenyl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5202988.png)
![1-(4-ethoxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B5202994.png)
![N-(2-methoxyphenyl)-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5202997.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)propanamide](/img/structure/B5203000.png)
![ethyl 4-(2-chlorobenzyl)-1-[(4-methyl-2-thienyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5203005.png)

![N-[5-(1-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5203024.png)
![(3,5-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B5203029.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B5203046.png)
![N-{5-chloro-2-methoxy-4-[(trifluoroacetyl)amino]phenyl}benzamide](/img/structure/B5203049.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-methyl-N-phenylacetamide](/img/structure/B5203056.png)
![4-tert-butyl-N-{[(2,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5203064.png)
![methyl 1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B5203074.png)
![allyl 3-(1,3-benzodioxol-5-yl)-2-[(4-butoxybenzoyl)amino]acrylate](/img/structure/B5203081.png)